Carindacillin

Catalog No.
S588224
CAS No.
35531-88-5
M.F
C26H26N2O6S
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carindacillin

CAS Number

35531-88-5

Product Name

Carindacillin

IUPAC Name

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1

InChI Key

JIRBAUWICKGBFE-MNRDOXJOSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Synonyms

carbenicillin indanyl, carbenicillin indanyl sodium, carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer, carindacillin, carindacillin sodium, Carindapen, CP 15,464-2, CP 15464, CP-15,464-2, CP-15464, Geocillin, indanyl carbenicillin, N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate, sodium carindacillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Description

Carindacillin is a penicillin. It is a conjugate acid of a carindacillin(1-).
Carindacillin or Carbenicillin isdanyl was an oral penicillin prodrug of [carbenicillin] marketed by Pfizer as Geocillin. It is no longer marketed in the United States.
Carbenicillin Indanyl is the indanyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin indanyl is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Carindacillin, also known as carbenicillin indanyl, is a semisynthetic penicillin antibiotic that serves as a prodrug for carbenicillin. Its chemical formula is C26H26N2O6S, and it has a molar mass of 494.56 g/mol. Carindacillin is primarily used for its antibacterial properties, targeting a variety of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli . The compound was marketed in the United States under the brand name Geocillin but has been withdrawn from the market since 2008 .

Carindacillin undergoes hydrolysis in the gastrointestinal tract to form carbenicillin shortly after oral administration. This reaction is facilitated by esterases present in the body, which cleave the indanyl ester bond, releasing the active antibiotic . The mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, thus disrupting the structural integrity of bacterial cells .

The primary biological activity of carindacillin lies in its ability to inhibit bacterial growth. It targets penicillin-binding proteins that are crucial for synthesizing and maintaining the bacterial cell wall. The compound exhibits broad-spectrum antibacterial activity against various pathogens, making it effective for treating infections such as urinary tract infections and prostatitis . Common adverse effects include gastrointestinal disturbances like nausea and diarrhea .

Carindacillin can be synthesized through several methods involving the modification of carbenicillin. One common approach is to react carbenicillin with indanol in the presence of a coupling agent to form the indanyl ester. This method allows for controlled synthesis while ensuring that the resultant compound retains its prodrug characteristics . The synthesis typically involves steps such as:

  • Formation of Carbenicillin: Starting from 6-aminopenicillanic acid.
  • Esterification: Reacting carbenicillin with indanol.
  • Purification: Isolating carindacillin through crystallization or chromatography.

Carindacillin was primarily used in clinical settings for treating bacterial infections, particularly those caused by susceptible strains of bacteria. Its applications included:

  • Urinary Tract Infections: Effective against common pathogens.
  • Prostatitis: Used in adult patients for treatment.

Although it is no longer marketed, understanding its applications remains relevant for historical context within antibiotic therapy .

Carindacillin has been studied for its interactions with other medications. Notably, it may enhance the anticoagulant effects of phenprocoumon, necessitating careful monitoring when co-administered . Additionally, its efficacy can be reduced when taken alongside certain drugs like picosulfuric acid .

Several compounds share structural or functional similarities with carindacillin. Here are some noteworthy comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
CarbenicillinSame core structureBroad-spectrum antibioticDirectly inhibits cell wall synthesis
AmpicillinSimilar beta-lactamAntibiotic for respiratory infectionsMore effective against Gram-positive bacteria
TicarcillinRelated penicillinBroad-spectrum antibioticEnhanced activity against Pseudomonas species
PiperacillinSimilar beta-lactamAntibiotic for complicated infectionsExtended spectrum due to beta-lactamase stability

Carindacillin's uniqueness lies in its prodrug form, which allows for better oral bioavailability compared to some other penicillins .

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

494.15115773 g/mol

Monoisotopic Mass

494.15115773 g/mol

Heavy Atom Count

35

LogP

3.77 (LogP)

UNII

5V278481KE

Drug Indication

For the treatment of acute and chronic infections of the upper and lower urinary tract and in asymptomatic bacteriuria (due to susceptible strains Escherichia coli, Proteus mirabilis, Morganella morganii, Providencia rettgeri, Proteus vulgaris, Pseudomonas, Enterobacter, and Enterococci.). Also indicated in the treatment of prostatitis (due to susceptible strains Escherichia coli Enterococcus (S. faecalis), Proteus mirabilis Enterobacter sp.).
FDA Label

Other CAS

35531-88-5

Wikipedia

Carindacillin

Dates

Modify: 2024-02-18
English AR, Retsema JA, Ray VA, Lynch JE: Carbenicillin indanyl sodium, an orally active derivative of carbenicillin. Antimicrob Agents Chemother. 1972 Mar;1(3):185-91. [PMID:4558137]

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